molecular formula C16H21ClF2N2O4 B13087992 (R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B13087992
M. Wt: 378.80 g/mol
InChI Key: URDPBANYAUHLKC-XFULWGLBSA-N
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Description

®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydronaphthalene core, nitro group, and difluoroacetate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Nitro Group: Nitration of the tetrahydronaphthalene core using nitric acid or a nitrating mixture.

    Amination: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Difluoroacetate Formation: Reaction of the amino compound with ethyl difluoroacetate under basic conditions.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The difluoroacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoroacetate group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted difluoroacetate derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a suitable candidate for studying various organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoroacetate moiety can inhibit enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate
  • (S)-Ethyl 2-(1-amino-4,4-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate

Uniqueness

  • Structural Features : The presence of both nitro and difluoroacetate groups in the same molecule is relatively rare.
  • Reactivity : The compound’s ability to undergo multiple types of chemical reactions makes it unique compared to similar compounds.

Properties

Molecular Formula

C16H21ClF2N2O4

Molecular Weight

378.80 g/mol

IUPAC Name

ethyl 2-[(1R)-1-amino-4,4-dimethyl-7-nitro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C16H20F2N2O4.ClH/c1-4-24-13(21)16(17,18)15(19)8-7-14(2,3)11-6-5-10(20(22)23)9-12(11)15;/h5-6,9H,4,7-8,19H2,1-3H3;1H/t15-;/m1./s1

InChI Key

URDPBANYAUHLKC-XFULWGLBSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)[N+](=O)[O-])(C)C)N)(F)F.Cl

Origin of Product

United States

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